N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the reaction of 2-phenylethylamine with a sulfonyl chloride to form the corresponding sulfonamide This intermediate is then subjected to cyclization with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate
- N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-thioamide
Uniqueness
N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its oxadiazole ring system is particularly noteworthy for its stability and versatility in various chemical transformations.
Properties
Molecular Formula |
C18H17N3O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O4S/c22-17(19-12-11-14-7-3-1-4-8-14)18-20-16(21-25-18)13-26(23,24)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,22) |
InChI Key |
ONQIRCWMHMURCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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